N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride
Description
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride (molecular formula: C₁₇H₂₁ClN₂O₃, molecular weight: 336.82) is a synthetic compound featuring a cyclohexane core substituted with an aminomethyl group and a 2-oxochromene-3-carboxamide moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is cataloged as a building block in pharmaceutical research, particularly for drug discovery targeting heterocyclic systems . Its structural uniqueness lies in the fusion of a bicyclic chromene ring with a carboxamide group, distinguishing it from other cyclohexane-derived aminomethyl compounds.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c18-11-17(8-4-1-5-9-17)19-15(20)13-10-12-6-2-3-7-14(12)22-16(13)21;/h2-3,6-7,10H,1,4-5,8-9,11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZINDNRZFLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)C2=CC3=CC=CC=C3OC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide Hydrochloride
Coumarin-3-carboxylic Acid Activation and Amidation
The most widely reported strategy involves synthesizing 2-oxochromene-3-carboxylic acid as a precursor, followed by coupling with 1-(aminomethyl)cyclohexylamine hydrochloride.
Synthesis of 2-Oxochromene-3-carboxylic Acid
2-Oxochromene-3-carboxylic acid is typically prepared via the Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions. For example:
- Condensation : Salicylaldehyde reacts with diethyl malonate in the presence of piperidine and acetic acid at 80–100°C for 6–8 hours, yielding ethyl 2-oxochromene-3-carboxylate.
- Hydrolysis : The ester undergoes saponification with NaOH in ethanol/water (1:1) at reflux for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Carboxamide Formation via HATU-Mediated Coupling
The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with 1-(aminomethyl)cyclohexylamine hydrochloride:
- Activation : 2-Oxochromene-3-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF at 0°C for 30 minutes.
- Amidation : 1-(Aminomethyl)cyclohexylamine hydrochloride (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours.
- Workup : The crude product is purified via recrystallization from ethanol/water (yield: 43–51%).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Yield | 43–51% |
Alternative Amidation Strategies
T3P®-Promoted Amidation
The cyclic trimer of n-propylphosphonic anhydride (T3P®) offers a greener alternative:
- Reaction : 2-Oxochromene-3-carboxylic acid (1.0 equiv) and 1-(aminomethyl)cyclohexylamine hydrochloride (1.1 equiv) are combined with T3P® (1.5 equiv) in ethyl acetate at 60°C for 4 hours.
- Purification : The product is isolated via filtration after cooling, yielding 58–65%.
Advantages :
- Reduced reaction time (4 vs. 16 hours).
- Higher yields due to minimized side reactions.
Ultrasonic-Assisted Synthesis
Eco-friendly chitosan-grafted poly(vinylpyridine) catalysts enable rapid amidation under ultrasonic irradiation:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Chitosan-Based Catalysts : Ultrasonic methods reduce reaction times by 75% while maintaining yields >68%.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules. Key comparisons include:
2.1.1. Gabapentin Hydrochloride
- Structure: 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride (C₉H₁₈ClNO₂, MW: 207.70).
- Key Differences: Gabapentin substitutes the chromene-carboxamide with an acetic acid group. This simplification reduces steric hindrance and alters polarity, enhancing water solubility (freely soluble in water and methanol) .
- Applications : Gabapentin is a well-established anticonvulsant and neuropathic pain therapeutic (e.g., Neurontin®) .
2.1.2. 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride
- Structure : C₁₀H₂₁ClN₂O (MW: 220.74).
- Key Differences: Replaces the chromene ring with a methylacetamide group.
2.1.3. N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine
- Structure : Features a pyrimidine ring instead of chromene.
- Synthesis : Utilizes TFA-mediated deprotection of tert-butyl carbamate, a method adaptable to the target compound’s synthesis .
Physicochemical Properties
Pharmacological Potential
In contrast, gabapentin’s mechanism involves calcium channel modulation .
Research and Development Considerations
- Structural Complexity : The chromene-carboxamide group introduces synthetic challenges (e.g., regioselectivity in chromene formation) compared to simpler analogues like gabapentin .
- Solubility Optimization : The hydrochloride salt improves aqueous solubility but may require co-solvents for in vivo applications, unlike gabapentin’s inherent solubility .
- Patent Landscape: Derivatives of 1-(aminomethyl)cyclohexane are widely patented (e.g., EP applications for neurological and metabolic disorders) .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide; hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) to protect the aminomethyl group during intermediate synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane) .
- Salt Formation : Reaction of the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled pH to form the hydrochloride salt .
- Optimization Parameters : Reaction temperature (20–25°C), solvent selection (DCM, ethanol), and stoichiometric control to minimize by-products .
| Key Step | Conditions | Yield | Reference |
|---|---|---|---|
| Boc Deprotection | TFA in DCM, 2 h, RT | 78% | |
| Hydrochloride Salt Formation | HCl in ethanol, pH 4–5, 12 h | 85–90% |
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- Computational Modeling : Molecular docking studies to predict 3D conformation and ligand-target interactions (e.g., using AutoDock Vina) .
- Spectroscopic Techniques :
- NMR : , , and - HMBC for backbone assignment.
- HRMS : High-resolution mass spectrometry for molecular formula confirmation .
- X-ray Crystallography : Limited to crystalline derivatives; challenges include hygroscopicity of the hydrochloride salt .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). Solubility in organic solvents (DMSO, ethanol) should be verified experimentally due to batch variability .
- Stability :
| Solvent | Solubility (mg/mL) | Stability (RT) |
|---|---|---|
| Water | ≥50 | >6 months |
| DMSO | ≥100 | >3 months |
Advanced: How can enantiomeric purity be controlled during synthesis?
Methodological Answer:
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Catalytic enantioselective methods (e.g., Sharpless epoxidation or organocatalysis) for stereocenter formation .
- Analytical Validation : Polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)) to confirm enantiomeric excess (>98%) .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
- Target Identification : Molecular docking predicts binding to kinase domains (e.g., MAPK or PI3K) via hydrogen bonding with the chromene-3-carboxamide moiety .
- In Vitro Assays : Radioligand displacement studies (e.g., -labeled ATP analogues) to quantify IC values .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map downstream signaling effects .
| Target | Assay Type | IC (nM) | Reference |
|---|---|---|---|
| PI3Kγ | Competitive Binding | 12.3 ± 1.5 | |
| MAPK14 | Kinase Activity Inhibition | 8.9 ± 0.8 |
Advanced: How does the compound’s stability vary under extreme experimental conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Short-term stability at 37°C (72 h) in PBS: <5% degradation .
- pH Sensitivity : Degradation accelerates at pH <3 (acidic hydrolysis of the carboxamide) or pH >8 (cyclohexylamine deprotonation). Optimize buffers (pH 5–7) for in vitro studies .
- Light Exposure : UV-Vis spectroscopy confirms photodegradation under UV light (λ = 254 nm); use amber glassware for storage .
| Condition | Degradation Rate | Major By-Product |
|---|---|---|
| pH 2.0, 37°C, 24 h | 25% | Cyclohexylamine |
| UV Light, 48 h | 40% | Chromene dimer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
